molecular formula C21H16N4O7 B2538051 methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate CAS No. 931328-56-2

methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate

Cat. No.: B2538051
CAS No.: 931328-56-2
M. Wt: 436.38
InChI Key: LJBDWZRXJXDPBA-UHFFFAOYSA-N
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Description

Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is a useful research compound. Its molecular formula is C21H16N4O7 and its molecular weight is 436.38. The purity is usually 95%.
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Biological Activity

Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is a complex organic compound that features a quinazoline core integrated with multiple functional groups. This structural complexity suggests a diverse range of potential biological activities. The compound's molecular formula is C₁₈H₁₈N₄O₆, and its molecular weight is approximately 378.36 g/mol.

Structural Features

The compound contains:

  • Quinazoline Core : Known for its various pharmacological properties.
  • Dioxolo Moiety : Contributes to the compound's stability and reactivity.
  • Oxadiazole Substituent : Linked to numerous biological activities including anticancer and antimicrobial effects.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines. For example:

  • In vitro studies demonstrated that similar compounds exhibit cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC₅₀ values ranging from 10 to 50 µM .
Cell LineIC₅₀ (µM)
HeLa20
CaCo-215
H9c2 (rat heart)30

2. Antimicrobial Activity

Compounds containing oxadiazole rings have shown significant antimicrobial properties:

  • Against Staphylococcus aureus : Exhibited effective inhibition at concentrations as low as 4 µg/mL .
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus4
Escherichia coli32
Candida albicans64

3. Enzyme Inhibition

The compound may interact with various enzymes relevant to disease processes:

  • Carbonic Anhydrase and Histone Deacetylases : Known targets for therapeutic intervention in cancer treatment .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A recent investigation highlighted the synthesis of oxadiazole derivatives that showed promising results against multiple cancer cell lines. The study noted that modifications in the substituents significantly influenced the activity levels.
  • Antimicrobial Screening :
    • Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were more effective than traditional antibiotics.

Properties

IUPAC Name

methyl 2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O7/c1-29-18(26)10-24-14-8-16-15(30-11-31-16)7-13(14)20(27)25(21(24)28)9-17-22-19(23-32-17)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBDWZRXJXDPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2C(=O)N(C1=O)CC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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